[2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate
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Overview
Description
[2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate: is a complex organic compound characterized by its unique structure, which includes a brominated nitrophenyl group, a dioxo-hexahydro-epoxyisoindol core, and a methylene diacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate typically involves multi-step organic reactions. The initial step often includes the bromination of a nitrophenyl precursor, followed by the formation of the dioxo-hexahydro-epoxyisoindol core through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the brominated nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated nitrophenyl oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its reactive functional groups .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated nitrophenyl group can participate in electrophilic interactions, while the dioxo-hexahydro-epoxyisoindol core can form hydrogen bonds and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Comparison: Compared to similar compounds, [2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate is unique due to its combination of a brominated nitrophenyl group and a dioxo-hexahydro-epoxyisoindol core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15BrN2O9 |
---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
[acetyloxy-[2-(4-bromo-2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate |
InChI |
InChI=1S/C19H15BrN2O9/c1-8(23)29-18(30-9(2)24)19-6-5-13(31-19)14-15(19)17(26)21(16(14)25)11-4-3-10(20)7-12(11)22(27)28/h3-7,13-15,18H,1-2H3 |
InChI Key |
HXZSKXIMDVXOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Br)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
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